![molecular formula C15H23N3S B1417773 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide CAS No. 1154914-67-6](/img/structure/B1417773.png)
4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide
説明
“4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide” is a chemical compound with the CAS Number: 1154914-67-6. Its IUPAC name is N-(2-isopropylphenyl)-4-methyl-1-piperazinecarbothioamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23N3S/c1-12(2)13-6-4-5-7-14(13)16-15(19)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19) . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用
Antiviral and Antimicrobial Activities : A study by Reddy et al. (2013) synthesized derivatives of this compound, showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Antimycobacterial Activity : Jallapally et al. (2014) reported that certain derivatives of this compound were potent antitubercular agents, with low toxicity profiles, against Mycobacterium tuberculosis (Jallapally et al., 2014).
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized novel derivatives and found them to have significant antidepressant and antianxiety activities in behavioral tests on mice (Kumar et al., 2017).
Antibacterial Activity : Babu et al. (2015) created derivatives with potential antimicrobial activity against various bacterial species, including antibiotic-resistant strains (Babu et al., 2015).
Cardiotonic Agents : Nate et al. (1987) explored derivatives as new cardiotonic agents, finding that certain modifications in the phenylpiperazino moiety resulted in potent positive inotropic activity (Nate et al., 1987).
Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) identified piperazine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, which are important for various disease models (Thalji et al., 2013).
Antitumor Activity : Hakobyan et al. (2020) synthesized tertiary amino alcohols and their dihydrochlorides from piperazine derivatives, studying their effects on tumor DNA methylation (Hakobyan et al., 2020).
Anticancer Activity : Jiang et al. (2007) studied a compound closely related to 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide, TM-208, revealing its anticancer activity and metabolic pathways in rats (Jiang et al., 2007).
Platelet Antiaggregating Activity : Ranise et al. (1991) synthesized derivatives showing platelet antiaggregating activity, some even exhibiting moderate hypoglycemic activity (Ranise et al., 1991).
生化学分析
Biochemical Properties
4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which further influences biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to inhibit proliferation by interfering with cell signaling pathways and inducing apoptosis . It can also affect gene expression by modulating transcription factors and other regulatory proteins. In non-cancerous cells, this compound may influence cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to downstream effects on cellular signaling and metabolic pathways. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis . Additionally, this compound can modulate the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with long-term effects becoming apparent after several days . In in vivo studies, the compound’s effects on cellular function and overall organism health can vary depending on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . The threshold for these effects varies depending on the animal model and the specific experimental conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolites can further influence metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation in specific tissues can affect its activity and therapeutic potential . Understanding the transport and distribution of this compound is crucial for optimizing its use in research and clinical applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to affect metabolic processes .
特性
IUPAC Name |
4-methyl-N-(2-propan-2-ylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c1-12(2)13-6-4-5-7-14(13)16-15(19)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEARSPMYBWDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


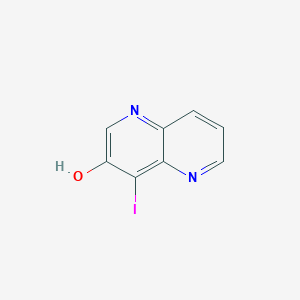

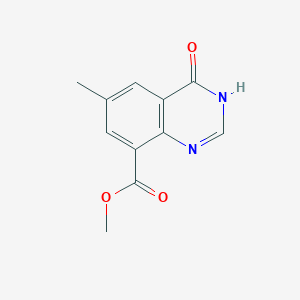
![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)
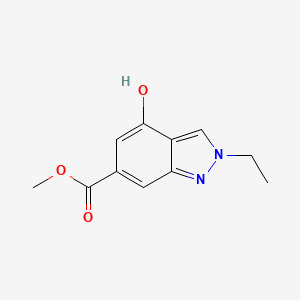

![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)
![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)
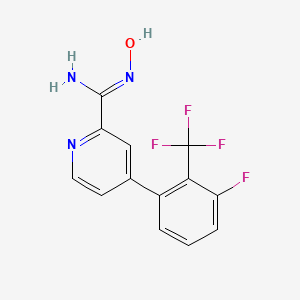
![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)
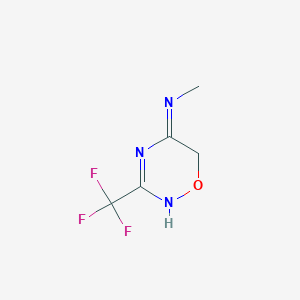
![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)
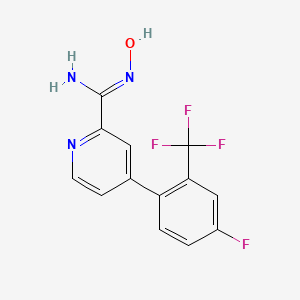
![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)
